C12H14Cl2N2O2S
Description
Chemical Name: 2,4-Dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide
Molecular Formula: C12H14Cl2N2O2S
Molecular Weight: 321.21 g/mol
Structural Features:
Properties
IUPAC Name |
1-(1,2-dichloro-2-phenylethenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2S/c13-11(10-4-2-1-3-5-10)12(14)19(17,18)16-8-6-15-7-9-16/h1-5,15H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOPMIUVPFCVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C(=C(C2=CC=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,2-dichloro-2-phenylethenesulfonyl)piperazine involves several steps. One common synthetic route includes the reaction of piperazine with 1,2-dichloro-2-phenylethenesulfonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1,2-dichloro-2-phenylethenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Crystallographic Data :
- Crystal System: Monoclinic (space group P21/n).
- Unit Cell Parameters :
- Hydrogen Bonding : Stabilizes molecular packing along the a-axis .
Structural Analogues with the Same Molecular Formula
Compound A : 1-Naphthalenesulfonamide, N-(2-aminoethyl)-5-chloro-, hydrochloride (CAS: 78957-85-4)
- Molecular Formula : C12H14Cl2N2O2S (same as target compound).
- Key Differences :
- Backbone : Naphthalene ring vs. benzene ring in the target compound.
- Functional Groups : Sulfonamide (-SO2NH-) vs. carbamothioyl (-N-C(S)-).
- Substitution : 5-chloro on naphthalene vs. 2,4-dichloro on benzene.
- Salt Form : Hydrochloride salt, enhancing solubility compared to the free base form of the target compound .
Analogues with Related Molecular Formulas
Compound B : 5-Thiocyanatopentyl Nicotinate (C12H14N2O2S)
- Molecular Formula : C12H14N2O2S.
- Key Differences: Substituents: Thiocyanate (-SCN) and nicotinate ester vs. dichlorobenzamide. Molecular Weight: 250.08 Da (vs. 321.21 Da for the target compound).
Compound C : 4-(3-Pyrrolidinyl)-2H-1,4-benzoxazin-3(4H)-one (C12H14N2O2)
- Molecular Formula : C12H14N2O2.
- Key Differences: Heterocycle: Benzoxazinone ring vs. benzamide. Bioactivity: Benzoxazinones are associated with antimicrobial properties, but this specific derivative lacks reported data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
